4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
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Overview
Description
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a heterocyclic organic compound It is characterized by a fused ring system that includes a pyrrole and a triazine ring, with amino, bromo, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine with a nitrile source under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and cyclized compounds, which can be further utilized in different applications .
Scientific Research Applications
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
- 4-Amino-7-chloropyrrolo[2,1-f][1,2,4]triazine
Uniqueness
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and potential for further functionalization. The combination of amino, bromo, and nitrile groups in a single molecule offers a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C7H4BrN5 |
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Molecular Weight |
238.04 g/mol |
IUPAC Name |
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |
InChI |
InChI=1S/C7H4BrN5/c8-5-1-4(2-9)6-7(10)11-3-12-13(5)6/h1,3H,(H2,10,11,12) |
InChI Key |
WFKRKOJIGRGHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1C#N)C(=NC=N2)N)Br |
Origin of Product |
United States |
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